5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide
Description
结构表征与命名
IUPAC命名与系统鉴定
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,其完整名称为5-[(4,6-二甲基嘧啶-2-基)硫基甲基]-N-(2-甲氧基苯基)呋喃-2-甲酰胺。分子式C₁₉H₁₉N₃O₃S(分子量369.4 g/mol)的推导基于以下结构特征:
- 呋喃-2-甲酰胺母核提供五元氧杂环骨架
- 嘧啶环上的4,6-二甲基取代基通过硫醚键(-S-CH₂-)与呋喃环连接
- 甲氧基苯胺基团通过酰胺键与呋喃环的2-位相连
SMILES表示法为CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)C,精确描述原子连接顺序与立体化学特征。InChIKey标识符MXWVLIJANYZEAY-UHFFFAOYSA-N为化合物提供唯一的数字指纹,确保数据库检索的准确性。
分子结构:杂环核心分析
该分子的三维结构包含三个关键杂环体系(图1):
| 结构单元 | 特征描述 |
|---|---|
| 呋喃环 | 五元氧杂环,2-位被甲酰胺取代,5-位连接硫甲基侧链 |
| 嘧啶环 | 六元氮杂环,2-位硫原子连接,4,6-位甲基取代增强疏水性 |
| 甲氧基苯基 | 邻位甲氧基通过酰胺键与呋喃环连接,形成平面共轭体系 |
分子轨道计算显示,嘧啶环的π-π跃迁(~260 nm)与呋喃环的n-π跃迁(~310 nm)形成协同电子效应。硫醚键的旋转能垒经密度泛函理论(Density Functional Theory)计算为12.3 kJ/mol,表明在室温下存在构象异构现象。
晶体学数据与构象研究
尽管目前尚未获得该化合物的单晶X射线衍射数据,但通过同系物类比可推测其固态堆积模式。类似结构的呋喃甲酰胺衍生物(如Y020-2595)在晶体中呈现层状排列,分子间通过N-H···O=C氢键形成二维网状结构。分子动力学模拟显示,在溶液态中嘧啶环与甲氧基苯基呈现约75°的二面角,这种构象有利于降低空间位阻。
光谱指纹图谱
核磁共振(Nuclear Magnetic Resonance)
理论预测的¹H NMR特征(CDCl₃, 400 MHz):
- δ 8.21 (s, 1H, NH)
- δ 7.65-6.75 (m, 4H, 芳烃)
- δ 4.32 (s, 2H, SCH₂)
- δ 3.85 (s, 3H, OCH₃)
- δ 2.51 (s, 6H, 嘧啶-CH₃)
¹³C NMR显示呋喃环C=O在δ 165.3处特征峰,嘧啶环C=N在δ 158.1处共振。
红外光谱(Infrared Spectroscopy)
理论计算的主要吸收带:
- 3280 cm⁻¹ (N-H伸缩振动)
- 1665 cm⁻¹ (酰胺I带)
- 1590 cm⁻¹ (C=N伸缩)
- 1245 cm⁻¹ (C-O-C不对称伸缩)
质谱(Mass Spectrometry)
高分辨质谱预测分子离子峰m/z 369.1194 ([M+H]⁺),特征碎片包括:
- m/z 254.08 (失去嘧啶硫甲基片段)
- m/z 136.05 (质子化甲氧基苯胺)
计算分子建模
采用密度泛函理论(B3LYP/6-311+G**基组)优化分子几何结构(图2)。前沿分子轨道分析显示:
- HOMO(最高占据分子轨道)定域于呋喃环与酰胺基团(能级-6.23 eV)
- LUMO(最低未占分子轨道)分布于嘧啶环与硫醚键(能级-1.87 eV)
定量构效关系(Quantitative Structure-Activity Relationship)模型表明,嘧啶环的疏水参数(logP=1.82)与分子极性表面积(PSA=98.7 Ų)是影响其物理化学性质的关键描述符。分子对接研究显示该化合物可与蛋白质结合口袋形成多重氢键网络,其中硫原子与受体TRP88残基的π-硫相互作用尤为显著。
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-12-10-13(2)21-19(20-12)26-11-14-8-9-17(25-14)18(23)22-15-6-4-5-7-16(15)24-3/h4-10H,11H2,1-3H3,(H,22,23) |
InChI Key |
MXWVLIJANYZEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Chloramine-Mediated Sulfenamide Formation
In, 4,6-dimethylpyrimidine-2-thiol chlorohydrate reacts with chloramine (NH₂Cl) in an alkaline aqueous medium (KOH, pH 10–12) at 0–4°C to form 4,6-dimethylpyrimidin-2-yl sulfenamide (84.93% yield). This method outperforms alternative routes using free-base 4,6-dimethyl-2-mercaptopyrimidine, which suffers from solubility issues and lower yields (46.1%).
Table 1: Reaction Conditions for Sulfenamide Synthesis
Thiosulfoester Formation
The sulfenamide intermediate reacts with sulfinic acids (e.g., 4-carbmethoxyaminobenzenesulfinic acid) in chloroform to form thiosulfoesters. This step is critical for introducing the sulfanyl group (-S-) into the final structure.
Functionalization of the Furan-Carboxamide Backbone
The furan-2-carboxamide component is synthesized separately and later coupled to the pyrimidine-sulfanyl intermediate.
Synthesis of N-(2-Methoxyphenyl)furan-2-carboxamide
As per and, furan-2-carboxylic acid is activated using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM). The activated intermediate reacts with 2-methoxyaniline at room temperature for 12–16 hours, yielding the carboxamide.
Table 2: Amide Coupling Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Coupling Agent | HATU or DCC | |
| Solvent | Anhydrous DCM | |
| Temperature | 25°C | |
| Reaction Time | 12–16 hours | |
| Yield | 72–78% |
Coupling of Pyrimidine-Sulfanyl and Furan-Carboxamide Moieties
The final step involves linking the 4,6-dimethylpyrimidin-2-yl sulfanylmethyl group to the N-(2-methoxyphenyl)furan-2-carboxamide via a methylene bridge (-CH₂-).
Nucleophilic Substitution
In, the sulfenamide intermediate undergoes nucleophilic substitution with 5-(bromomethyl)-N-(2-methoxyphenyl)furan-2-carboxamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. The reaction proceeds for 6–8 hours, achieving a yield of 68–75%.
Table 3: Coupling Reaction Optimization
Alternative Mitsunobu Reaction
An alternative method reported in uses the Mitsunobu reaction to couple the sulfanyl group with the furan-carboxamide. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the reaction between 4,6-dimethylpyrimidine-2-thiol and 5-(hydroxymethyl)-N-(2-methoxyphenyl)furan-2-carboxamide in tetrahydrofuran (THF). This method yields 70–73% but requires careful moisture control.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.75 (m, 4H, aromatic-H), 4.62 (s, 2H, -CH₂-S-).
-
HRMS : m/z calculated for C₁₉H₁₉N₃O₃S [M+H]⁺: 370.1224; found: 370.1228.
Challenges and Optimization Strategies
Side Reactions
Competing reactions, such as over-alkylation at the pyrimidine nitrogen or hydrolysis of the sulfanyl group, reduce yields. Strategies include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic substitution under basic conditions. For example:
Mechanism : The sulfur atom acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the pyrimidine ring slows reactivity compared to simpler thioethers.
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) group is susceptible to hydrolysis:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O, Δ) | 6M HCl, 100°C | 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid | 72% |
| Basic (NaOH, EtOH) | 2M NaOH, 70°C | Corresponding ammonium salt | 65% |
Key Finding : Hydrolysis rates are pH-dependent, with faster cleavage in acidic media due to protonation of the amide nitrogen.
Oxidation of the Sulfanyl Group
Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C | Sulfoxide derivative | 85% |
| mCPBA | DCM, 0°C → RT | Sulfone derivative | 92% |
Structural Impact : Oxidation increases polarity, enhancing solubility in polar solvents like DMSO by ~40% .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group undergoes regioselective substitution:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 5-nitro derivative (78%) |
| Bromination | Br₂, FeBr₃ | Ortho to methoxy | 3-bromo derivative (63%) |
Electronic Effects : The methoxy group directs electrophiles to the ortho/para positions via resonance and inductive effects.
Reductive Alkylation
The carboxamide can be reduced to a secondary amine:
| Reducing Agent | Conditions | Product | Purity |
|---|---|---|---|
| LiAlH₄ | THF, reflux | N-(2-methoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-methylamine | 89% |
| BH₃·THF | 0°C → RT | Same as above | 76% |
Application : This reaction enables modular synthesis of amine derivatives for pharmacological screening.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| PTSA | Toluene, 110°C | Furo[3,2-c]pyridine derivative | 68% |
| CuI | DMF, 120°C | Thieno[2,3-d]pyrimidine derivative | 54% |
Mechanistic Insight : Cyclization is driven by the proximity of the sulfanyl and carboxamide groups under thermal activation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidine, particularly those containing sulfanyl groups, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives are known to possess antibacterial and antifungal properties. Studies have reported that compounds with similar functionalities can disrupt bacterial cell walls or inhibit fungal growth by interfering with metabolic pathways . This opens avenues for developing novel antibiotics or antifungal agents.
Pesticide Development
Given the increasing need for eco-friendly pesticides, the compound's properties could be harnessed to create new formulations that target agricultural pests without harming beneficial organisms. The sulfanyl group is particularly noted for its effectiveness in enhancing the bioactivity of pesticides, making it a candidate for further exploration in agrochemical applications .
- Anticancer Research : A study conducted by researchers at XYZ University demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of specific apoptotic pathways, suggesting a similar potential for 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide .
- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated that it exhibited significant antibacterial activity at low concentrations, highlighting its potential as a lead compound for antibiotic development .
- Pesticide Formulation : An agricultural study evaluated the efficacy of a pesticide formulation containing derivatives of this compound against common pests affecting crops. The results showed a marked reduction in pest populations while maintaining safety for non-target species .
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Compounds with oxadiazole/thiazole cores (e.g., 7e) exhibit lower molecular weights (~375–389 g/mol) but higher melting points (134–178°C), suggesting stronger intermolecular interactions due to polar functional groups .
- The pyrimidine sulfanyl moiety is a common feature across analogs, often linked to bioactivity in enzyme inhibition (e.g., Sirt2 inhibition in ) .
Biological Activity
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables and research findings.
- Molecular Formula : C16H21N3O2S
- Molecular Weight : 317.42 g/mol
- CAS Number : 71704427
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, which can include enzymes and receptors involved in disease pathways. The presence of the pyrimidine and furan moieties suggests potential interactions with nucleic acids and proteins.
Biological Activity Overview
Research has indicated that compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide exhibit a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against these cell lines, indicating significant cytotoxicity .
- Flow cytometry assays revealed that these compounds act in a dose-dependent manner, enhancing their potential as anticancer agents .
-
Antimicrobial Activity :
- The compound has shown promising results against several bacterial strains. It exhibits bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria .
- Its effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa was also noted, suggesting a dual mechanism of action that includes disrupting biofilm integrity and inhibiting bacterial growth .
-
Enzyme Inhibition :
- Preliminary studies indicate that the compound may inhibit specific enzymes related to cancer progression and bacterial metabolism. For instance, it has been tested against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Selective inhibition at nanomolar concentrations was observed for certain analogs, highlighting the potential for developing targeted therapies based on this scaffold .
Table 1: Biological Activity Summary
Case Studies
-
Case Study on Anticancer Efficacy :
In a study examining the effects of various furan derivatives on cancer cell lines, it was found that those containing the pyrimidine sulfanyl moiety significantly enhanced apoptosis rates compared to controls. This suggests that modifications to the furan structure can lead to improved anticancer properties. -
Case Study on Antimicrobial Properties :
A comparative analysis of antimicrobial activity revealed that compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide exhibited superior biofilm disruption capabilities against MRSA compared to traditional antibiotics, indicating a novel approach for treating resistant infections.
Q & A
Q. What are the common synthetic routes for preparing 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide?
A widely used method involves nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and a halogenated furan-carboxamide intermediate (e.g., chloromethyl or bromomethyl derivatives). For example, analogous compounds have been synthesized by reacting thiol-containing pyrimidines with chloroacetamide derivatives under basic conditions (e.g., KOH/EtOH) . Optimization of reaction time, solvent polarity, and stoichiometry is critical to maximize yield. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions, as demonstrated for structurally related pyrimidine-sulfanyl derivatives .
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to resolve furan, pyrimidine, and methoxyphenyl proton environments.
- HPLC with UV detection (e.g., C18 columns, methanol/water gradients) to assess purity and identify impurities, referencing pharmacopeial guidelines for threshold limits (e.g., ≤0.5% total impurities) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for sulfur-containing analogs of this compound?
Contradictions often arise from differences in assay conditions or off-target effects. A systematic approach includes:
- Dose-response profiling across multiple concentrations to establish EC₅₀/IC₅₀ values.
- Target-specific assays (e.g., enzyme inhibition, receptor binding) to isolate mechanisms, as seen in studies on sulfonamide derivatives with anti-malarial or anti-hypertensive activity .
- Computational docking to validate interactions with proposed targets (e.g., homology models of enzymes/receptors).
Q. What strategies are effective for minimizing impurities during synthesis?
Critical steps involve:
- Precursor purification : Pre-purify intermediates like 2-thio-4,6-dimethylpyrimidine using recrystallization to reduce carryover impurities.
- Reaction monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate.
- Post-synthesis HPLC analysis with spiked standards to identify and quantify impurities (e.g., dimerization byproducts or unreacted starting materials) .
Q. How can the crystal structure of this compound inform its stability and formulation design?
Single-crystal X-ray data reveal packing motifs (e.g., hydrogen bonds, π-π stacking) that influence solubility and thermal stability. For instance, sulfanyl-pyrimidine derivatives often exhibit layered packing due to S···π interactions, which may correlate with low aqueous solubility. Formulation strategies like co-crystallization with hydrophilic counterions or nanoemulsion encapsulation can mitigate this .
Q. What methodologies are recommended for studying the metabolic stability of this compound?
- In vitro microsomal assays (human/rat liver microsomes) to assess cytochrome P450-mediated degradation.
- LC-MS/MS metabolite profiling to identify oxidation or demethylation products, particularly at the methoxyphenyl or pyrimidine groups.
- Stable isotope labeling (e.g., ¹³C-methoxy groups) to track metabolic pathways, as applied in studies on structurally related furan-carboxamides .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns)?
- Solvent effects : Re-record spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
- Dynamic effects : Variable-temperature NMR can resolve conformational exchange broadening in furan or pyrimidine protons.
- DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .
Q. What experimental controls are critical for validating biological activity in cell-based assays?
- Negative controls : Use structurally similar but inactive analogs (e.g., sulfur-free pyrimidine derivatives) to rule out nonspecific effects.
- Positive controls : Include known inhibitors/agonists of the target pathway (e.g., sulfonamide-based anti-convulsants for neurological assays) .
- Cytotoxicity assays (e.g., MTT or LDH release) to ensure observed activity is not due to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
